[Dimethylamino-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)oxy]methylidene]-dimethylazanium
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Description
This compound, also known as (Dimethylamino){[(1R,2S,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.0 2,6]dec-8-en-4-yl]oxy}-N,N-dimethylmethaniminium, has a molecular formula of C14H20N3O3 . It is a complex organic compound with a tricyclic structure .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a tricyclic core with multiple functional groups . The compound has four defined stereocentres .Chemical Reactions Analysis
Reactions of similar compounds, such as (3,5-dioxo-4-azatricyclo[5.2.1.0 2-endo,6-endo]dec-8-en-4-yl)carboxylic acids and their derivatives with p-nitrophenyl azide, have been studied . A significant fact of the involvement of the carboxy group into the formation of aziridine ring was established and the intermolecular character of this process was confirmed .Future Directions
The future directions for research on this compound could include further exploration of its synthesis, reactivity, and potential applications. For instance, the synthesis of new urea, carbamates, and carboxamides of the norbornene series were synthesized on the basis of 4-isocyanatomethyl-4-azatricyclo[5.2.1.02,6-endo]dec-8-ene-3,5-dione . The reactivity of these compounds and products derived therefrom could be investigated in detail .
Properties
IUPAC Name |
[dimethylamino-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)oxy]methylidene]-dimethylazanium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N3O3/c1-15(2)14(16(3)4)20-17-12(18)10-8-5-6-9(7-8)11(10)13(17)19/h5-6,8-11H,7H2,1-4H3/q+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBNVFDFVXCHMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)ON1C(=O)C2C3CC(C2C1=O)C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N3O3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801106508 |
Source
|
Record name | 1-(Dimethylamino)-1-[(1,3,3a,4,7,7a-hexahydro-1,3-dioxo-4,7-methano-2H-isoindol-2-yl)oxy]-N,N-dimethylmethanaminium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801106508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125700-72-3 |
Source
|
Record name | 1-(Dimethylamino)-1-[(1,3,3a,4,7,7a-hexahydro-1,3-dioxo-4,7-methano-2H-isoindol-2-yl)oxy]-N,N-dimethylmethanaminium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125700-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Dimethylamino)-1-[(1,3,3a,4,7,7a-hexahydro-1,3-dioxo-4,7-methano-2H-isoindol-2-yl)oxy]-N,N-dimethylmethanaminium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801106508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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